(3R,6R)-6-hydroxy-3-isopropenylheptanoic acid
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Overview
Description
(3R,6R)-6-hydroxy-3-isopropenylheptanoic acid is an optically active form of 6-hydroxy-3-isopropenylheptanoic acid having (3R,6R)-configuration. It is a conjugate acid of a (3R,6R)-6-hydroxy-3-isopropenylheptanoate.
Scientific Research Applications
Synthesis and Stereochemical Studies
- Concise Synthesis and Structural Revision : The compound has been utilized in the concise synthesis of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a new amino acid unit in perthamides C and D. This synthesis led to a structural and stereochemical revision of perthamides, highlighting its role in structural biology and organic chemistry (Sepe et al., 2010).
- Asymmetric Synthesis of Diastereomers : The compound was used in the synthesis of diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid, which helped in confirming the configurational assignment of natural isomers, crucial in stereochemistry (Turk et al., 2003).
Microbial and Biomedical Applications
- Microbial Synthesis of Poly(beta-hydroxyalkanoates) : It's involved in the production of new poly(beta-hydroxyalkanoates) with aromatic groups (PHPhAs) from microbial origins. These polymers have potential in biodegradable materials and biomedical applications (Abraham et al., 2001).
- Biotechnological Conversion of Polyhydroxyalkanoates : The compound has been used in the efficient production of (R)-3-hydroxycarboxylic acids from bacterial polyhydroxyalkanoates (PHAs), which are valuable in the pharmaceutical and medical industries (Ren et al., 2005).
Chemical Synthesis and Analysis
- Synthesis of Carbaanalogue of Aminopeptidase Inhibitor : It has been synthesized as a carbaanalogue of the aminopeptidase inhibitor bestatin, indicating its importance in the development of enzyme inhibitors (Herranz et al., 1993).
- Identification in Atmospheric Studies : The compound has been identified in studies comparing organic compounds in field and laboratory samples, indicating its presence in atmospheric aerosols originating from biogenic hydrocarbons (Jaoui et al., 2005).
Properties
Molecular Formula |
C10H18O3 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
(3R,6R)-6-hydroxy-3-prop-1-en-2-ylheptanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h8-9,11H,1,4-6H2,2-3H3,(H,12,13)/t8-,9-/m1/s1 |
InChI Key |
NQYDFAGFKCSWGI-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](CC(=O)O)C(=C)C)O |
Canonical SMILES |
CC(CCC(CC(=O)O)C(=C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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